![molecular formula C20H22N6O3S B2930875 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-37-0](/img/structure/B2930875.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis and Properties
Innovative synthetic methodologies have been developed for creating complex molecules with potential biological activities. For example, novel synthesis techniques have led to the creation of various purine derivatives, demonstrating unique properties and potential for further functionalization. These methods offer a pathway for the synthesis of complex molecules, including those related to "7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" (Mitsumoto & Nitta, 2004).
Biological Activity and Applications
Substituted pyridines and purines, containing structural motifs similar to the compound , have been synthesized and evaluated for their biological activities. These compounds have shown effects on triglyceride accumulation in vitro and exhibited hypoglycemic and hypolipidemic activities in vivo, indicating their potential for treating metabolic disorders (Kim et al., 2004).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that induces functional or anatomical changes at a cellular level . The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given the complexity of the compound, it is plausible that it could influence multiple pathways and have downstream effects that contribute to its overall action .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is likely that the compound exerts its effects through a combination of interactions with its targets and influences on biochemical pathways .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-23-16-15(17(27)24(2)20(23)28)26(18(22-16)25-9-5-6-10-25)11-12-30-19-21-13-7-3-4-8-14(13)29-19/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXJJSXINSOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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